Methyl bicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
“Methyl bicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the formula C9H14O2 . It is also known as "Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester" .
Synthesis Analysis
The synthesis of a bicyclo heptane skeleton involves an intermolecular Diels–Alder reaction . This method uses 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes .Molecular Structure Analysis
The molecular structure of “Methyl bicyclo[2.2.1]heptane-2-carboxylate” includes a bicyclo[2.2.1]heptane scaffold . The molecular weight of the compound is 154.21 g/mol .Chemical Reactions Analysis
The compound can undergo an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis
“Methyl bicyclo[2.2.1]heptane-2-carboxylate” has a molecular weight of 154.21 g/mol . It has a complexity of 176 and a topological polar surface area of 26.3 Ų .Scientific Research Applications
Asymmetric Synthesis
“Methyl bicyclo[2.2.1]heptane-2-carboxylate” is used in asymmetric synthesis via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Drug Discovery
The bicyclo[2.2.1]heptane scaffold, which is a part of “Methyl bicyclo[2.2.1]heptane-2-carboxylate”, is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Natural Products Synthesis
The bicyclo[2.2.1]heptane scaffold is also a privileged molecular structure embedded in numerous compounds with various functions . It is found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol .
Asymmetric Catalysis
The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis .
Thermophysical and Thermochemical Research
“Methyl bicyclo[2.2.1]heptane-2-carboxylate” can be used in thermophysical and thermochemical research . The compound’s phase change data, such as its triple point temperature, can be studied for this purpose .
Photochemistry
“Methyl bicyclo[2.2.1]heptane-2-carboxylate” can be used in photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Future Directions
Mechanism of Action
Target of Action
Methyl Bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that is part of a larger family of bicycloheptane compounds It’s worth noting that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . For instance, bioactive natural products like camphor, sordarins, α-santalol, and β-santalol contain this structural moiety .
Mode of Action
The exact mode of action of Methyl Bicyclo[22The synthesis of related bicyclo[221]heptane-1-carboxylates involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The specific biochemical pathways affected by Methyl Bicyclo[22The bicyclo[221]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 , suggesting that it may play a role in various biochemical processes.
Result of Action
The molecular and cellular effects of Methyl Bicyclo[22The bicyclo[221]heptane scaffold is known to be a part of various bioactive compounds , implying that it may have significant biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl Bicyclo[22The synthesis of related compounds is known to occur under mild and operationally simple conditions , suggesting that the compound may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
methyl bicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGIKEUGPCOETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294060 | |
Record name | Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
35520-81-1 | |
Record name | NSC93923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl bicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-norbornanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about methyl bicyclo[2.2.1]heptane-2-carboxylate derivatives can be obtained from NMR spectroscopy?
A1: The research paper primarily focuses on the observation of long-range 1H–1H couplings (specifically 5J couplings) in the proton NMR spectra of methyl bicyclo[2.2.1]heptane-2-carboxylate derivatives []. This means that the signal for the protons of the methoxy group (-OCH3) in these compounds appears as a doublet, indicating an interaction with another proton that is five bonds away. The magnitude of this coupling (5J) is sensitive to the structural features of the bicyclic system, specifically the presence and nature of substituents on the bicyclic ring.
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